BenchChemオンラインストアへようこそ!

3-(2,6-Difluorophenyl)piperidine

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Choose 3-(2,6-Difluorophenyl)piperidine for its unique 2,6-difluorophenyl substitution pattern that enhances lipophilicity and metabolic stability vs non-fluorinated analogs. The 3-position attachment confers distinct conformational properties critical for kinase inhibitor SAR. Use as a core scaffold for CNS-penetrant drug candidates with low TPSA (12 Ų) and favorable BBB crossing potential. Available as free base with ≥98% purity; hydrochloride salt recommended for aqueous assays. Ensure reproducibility by sourcing the correct regioisomer.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
CAS No. 1044768-77-5
Cat. No. B13530745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)piperidine
CAS1044768-77-5
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=C(C=CC=C2F)F
InChIInChI=1S/C11H13F2N/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2
InChIKeyHGNWRAYNIXCVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)piperidine CAS 1044768-77-5 – Scientific Procurement, Properties and Key Differentiators


3-(2,6-Difluorophenyl)piperidine (CAS 1044768-77-5) is a fluorinated arylpiperidine building block featuring a piperidine ring substituted at the 3-position with a 2,6-difluorophenyl group. The compound has a molecular weight of 197.2 g/mol (free base) and is typically supplied as a white to off-white solid soluble in organic solvents . The 2,6-difluorophenyl substituent introduces electron-withdrawing fluorine atoms that enhance lipophilicity and metabolic stability relative to non-fluorinated analogs, while the 3-position attachment confers distinct conformational properties compared to 2- and 4-substituted regioisomers [1].

Why 3-(2,6-Difluorophenyl)piperidine Cannot Be Substituted with Generic Piperidine Analogs – Procurement Risk Analysis


Substitution of 3-(2,6-difluorophenyl)piperidine with unsubstituted piperidine, mono-fluorinated analogs, or alternative regioisomers (2- or 4-position substitution) introduces material risks to research reproducibility and synthetic outcomes. The 2,6-difluorophenyl group provides a unique combination of electron-withdrawing effects and steric shielding that alters both chemical reactivity (e.g., nucleophilicity at the piperidine nitrogen) and biological target engagement . Regioisomeric substitution at the 2- or 4-position changes the spatial orientation of the aryl ring relative to the piperidine nitrogen, fundamentally altering molecular recognition events [1]. Procurement of non-identical analogs without explicit SAR validation introduces uncontrolled variables in both chemical synthesis and biological assays.

3-(2,6-Difluorophenyl)piperidine – Quantified Differentiation Evidence vs. Analogs and Alternatives


3-Substitution Regioisomer vs. 2- and 4-Substituted 2,6-Difluorophenylpiperidines – Conformational and Synthetic Utility Comparison

The 3-substitution pattern on the piperidine ring distinguishes this compound from the 2- and 4-substituted regioisomers (CAS 1016716-11-2 and CAS not assigned respectively), offering a different spatial orientation of the aryl group relative to the basic nitrogen. This 3-position attachment positions the 2,6-difluorophenyl group at an angle that can access distinct binding pockets compared to the axial/equatorial preferences of 2- or 4-substituted analogs . In patent literature for kinase inhibitors, 3-arylpiperidine scaffolds including 3-(2,6-difluorophenyl)piperidine are specifically claimed as key intermediates, with the 3-substitution providing a synthetic handle for further derivatization that 2- or 4-substituted analogs cannot equivalently replicate [1].

Medicinal Chemistry Scaffold Diversification Structure-Activity Relationship

Hydrochloride Salt Form vs. Free Base – Solubility and Handling Advantages

3-(2,6-Difluorophenyl)piperidine is available as the hydrochloride salt (CAS 2749415-51-6), which demonstrates enhanced aqueous solubility and improved handling characteristics compared to the free base. The hydrochloride salt has a molecular weight of 233.68 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and topological polar surface area (TPSA) of 12 Ų [1]. In contrast, the free base form has lower aqueous solubility (estimated 0.054 mg/L at 25°C) and is primarily soluble in organic solvents such as ethanol and dichloromethane [2]. The salt form provides a crystalline solid with superior stability under standard laboratory storage conditions compared to the free base, which may exist as a liquid or low-melting solid depending on purity .

Formulation Science Analytical Chemistry Medicinal Chemistry

2,6-Difluorophenyl vs. Non-Fluorinated Phenyl Substituent – Lipophilicity and Metabolic Stability Advantage

The 2,6-difluorophenyl group confers enhanced metabolic stability compared to non-fluorinated phenyl analogs, a property documented across multiple fluorinated piperidine series. In studies of 3-arylpiperidine derivatives as antibacterial potentiators, evaluation of aryl substitution demonstrated that the presence of fluorine atoms contributes to improved antibiotic accumulation, with the defluorinated analog showing reduced activity despite equivalent intrinsic potency . The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes. This fluorine effect is further supported by patent literature describing 5-substituted difluoropiperidine compounds with demonstrated blood-brain barrier crossing capability, a property attributed in part to the 2,6-difluorophenyl substitution pattern [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

3-(2,6-Difluorophenyl)piperidine as a Privileged Scaffold in Kinase Inhibitor Development – Patent-Documented Utility

3-(2,6-Difluorophenyl)piperidine and its amino-fluoropiperidine derivatives are specifically claimed in patent EP3733671A1 as compounds having kinase inhibitory activity, with demonstrated utility for prevention or treatment of diseases associated with kinase dysregulation including inflammatory disease, autoimmune disease, and proliferative diseases [1]. The patent explicitly describes amino-fluoropiperidine derivatives incorporating the 3-arylpiperidine core as having 'excellent inhibitory activity as a kinase inhibitor.' Additionally, related 2,6-difluorophenyl-containing piperidine scaffolds appear in PIM kinase inhibitor development, with N-{(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl}-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide claimed for treatment of Pim kinase-related diseases such as cancer [2].

Kinase Inhibition Cancer Therapeutics Immunology

Blood-Brain Barrier Permeability Potential – Inferred from TPSA and Structural Class Data

The 3-(2,6-difluorophenyl)piperidine scaffold exhibits physicochemical properties consistent with potential blood-brain barrier (BBB) penetration. The hydrochloride salt has a topological polar surface area (TPSA) of 12 Ų, well below the empirical threshold of <90 Ų typically associated with favorable CNS penetration [1]. This low TPSA value is comparable to known CNS-active piperidine derivatives. Furthermore, patent literature on 5-substituted difluoropiperidine compounds explicitly documents BBB crossing capability for structurally related difluoropiperidine scaffolds bearing 2,6-difluorophenyl motifs [2]. The compound's molecular weight (197.2 g/mol free base; 233.68 g/mol HCl salt) falls within the favorable range (typically <400-500 Da) for passive diffusion across biological membranes. In contrast, more polar piperidine derivatives with additional hydrogen bond donors or higher TPSA values would be expected to exhibit reduced CNS exposure.

CNS Drug Discovery Blood-Brain Barrier Neuropharmacology

3-(2,6-Difluorophenyl)piperidine – High-Value Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization and SAR Expansion

Utilize 3-(2,6-difluorophenyl)piperidine as a core scaffold for developing amino-fluoropiperidine kinase inhibitors, as documented in patent EP3733671A1 [1]. The 3-position aryl substitution provides a defined vector for exploring binding interactions with kinase ATP-binding pockets, while the 2,6-difluorophenyl group contributes metabolic stability. Researchers should prioritize the hydrochloride salt form for aqueous biological assays due to its enhanced solubility and crystalline handling properties [2].

CNS-Targeted Drug Discovery Requiring Blood-Brain Barrier Penetration

Deploy this scaffold in CNS drug discovery programs where passive blood-brain barrier penetration is required. The low TPSA of 12 Ų and molecular weight of 197.2 g/mol (free base) meet established CNS drug-likeness criteria, while structurally related difluoropiperidine compounds have documented BBB crossing capability [3][4]. This scaffold is particularly suitable for programs targeting neurological or psychiatric indications where CNS exposure is a prerequisite.

Antibacterial Potentiator Development – Efflux Pump Inhibition

Leverage the 3-arylpiperidine core for developing antibacterial potentiators that enhance accumulation of existing antibiotics in Gram-negative pathogens. Research on 3-arylpiperidine derivatives demonstrates that fluorine substitution on the aryl ring contributes to improved antibiotic accumulation . This scaffold can serve as a starting point for optimizing tether length and aryl substitution patterns to maximize potentiator activity.

PIM Kinase and Oncology Therapeutic Development

Employ 3-(2,6-difluorophenyl)piperidine as a key intermediate or structural inspiration for PIM kinase inhibitor development, as evidenced by patent JP2018532713A describing 2,6-difluorophenyl-containing piperidine derivatives for cancer treatment [5]. The scaffold's synthetic accessibility via the 3-position piperidine nitrogen enables diverse derivatization strategies for optimizing potency and selectivity against PIM kinase isoforms.

Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.